molecular formula C12H16F2N2 B6362443 1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine CAS No. 1240580-49-7

1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine

Cat. No.: B6362443
CAS No.: 1240580-49-7
M. Wt: 226.27 g/mol
InChI Key: MGAVNQSNWVRMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Piperazine (B1678402) Derivatives as a Privileged Scaffold in Drug Discovery Research

The piperazine ring is a ubiquitous feature in a vast number of biologically active compounds, earning it the designation of a "privileged scaffold". nih.govresearchgate.net Its prevalence is not coincidental but is rooted in a combination of favorable physicochemical properties and synthetic accessibility. The two nitrogen atoms within the piperazine ring can be readily functionalized, allowing for the creation of diverse libraries of compounds with varied biological activities. nih.govrsc.org

The basicity of the piperazine nitrogens, governed by their pKa values, is crucial for forming interactions with biological targets and can enhance the aqueous solubility of drug candidates, a key factor in bioavailability. nih.gov This versatile scaffold is a component of numerous approved drugs across a wide spectrum of therapeutic areas, including oncology, psychiatry, and infectious diseases. nih.govresearchgate.net

Table 1: Examples of Therapeutic Areas for Piperazine-Containing Drugs

Therapeutic AreaExamples of Drug Classes
OncologyKinase inhibitors (e.g., Imatinib)
AntipsychoticsAtypical antipsychotics (e.g., Olanzapine)
AntidepressantsSerotonin (B10506) receptor modulators
AntihistaminesH1 receptor antagonists (e.g., Cetirizine)
AntiviralAnti-HIV agents
AntifungalAzole antifungals
AntibacterialFluoroquinolones (e.g., Ciprofloxacin)

The conformational flexibility of the piperazine ring also allows it to adopt various shapes, enabling it to fit into a wide array of protein binding pockets. researchgate.net This adaptability, combined with its other favorable properties, solidifies the piperazine moiety as a foundational building block in the design of new therapeutic agents. researchgate.net

Overview of Fluorinated Phenylpiperazine Scaffolds in Bioactive Compounds

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. nih.gov When applied to the phenylpiperazine scaffold, fluorination can profoundly influence properties such as metabolic stability, lipophilicity, and binding affinity. The strong carbon-fluorine bond can block sites of metabolism, thereby increasing the drug's half-life. nih.gov

Fluorine's high electronegativity can also alter the electronic properties of the aromatic ring, influencing its interactions with biological targets. lboro.ac.uk For instance, the strategic placement of fluorine can lead to enhanced binding to a target receptor or enzyme. Phenylpiperazine derivatives are known to interact with a variety of receptors, and the addition of fluorine can modulate this activity. nih.gov

Table 2: Effects of Fluorination on Phenylpiperazine Scaffolds

PropertyEffect of Fluorination
Metabolic StabilityIncreased due to the strength of the C-F bond
LipophilicityGenerally increased, which can affect cell permeability
Binding AffinityCan be enhanced through new interactions (e.g., hydrogen bonds)
pKaCan be altered, affecting ionization and solubility

The use of fluorinated phenylpiperazine moieties has been successful in the development of drugs targeting the central nervous system, among other areas. smolecule.comsmolecule.com These compounds have shown promise as antidepressants, antipsychotics, and anxiolytics. researchgate.net

Research Rationale for 1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine Investigations

The specific structure of this compound suggests a deliberate design to leverage the advantageous properties of both the piperazine core and fluorine substitution. The rationale for its investigation can be broken down into the contributions of its distinct structural features:

The Piperazine Moiety : As a well-established privileged scaffold, the piperazine ring provides a solid foundation for drug-like properties, including aqueous solubility and the potential for multiple biological interactions. nih.govnih.gov

The 2-Methyl Substitution : The methyl group on the piperazine ring introduces a chiral center, which can lead to stereospecific interactions with biological targets. This can result in improved potency and selectivity for one enantiomer over the other. The methyl group can also influence the conformation of the piperazine ring and its lipophilicity.

The (2,3-Difluorophenyl)methyl Group : The difluorophenyl group is a key feature. The presence of two fluorine atoms can significantly enhance metabolic stability and modulate the electronic character of the phenyl ring. nih.gov The specific 2,3-substitution pattern is less common than other patterns and may offer a unique profile of interaction with target proteins. The methylene (B1212753) linker provides flexibility, allowing the difluorophenyl ring to orient itself optimally within a binding site.

In silico studies and molecular docking could further elucidate the potential interactions of this compound with various biological targets, such as G-protein coupled receptors or enzymes, which are common targets for phenylpiperazine derivatives. biomedpharmajournal.org The synthesis and biological evaluation of this compound would be a logical step to explore its therapeutic potential, building upon the extensive knowledge base of its constituent chemical motifs. The investigation into this compound is driven by the hypothesis that the unique combination of these structural elements could lead to a novel bioactive agent with a desirable pharmacological profile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2,3-difluorophenyl)methyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c1-9-7-15-5-6-16(9)8-10-3-2-4-11(13)12(10)14/h2-4,9,15H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAVNQSNWVRMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursors

Strategies for the Construction of the 2-Methylpiperazine (B152721) Core

The 2-methylpiperazine scaffold is a crucial building block in the synthesis of the target molecule. Various strategies have been developed for its construction, including innovative photocatalytic approaches and traditional catalytic hydrogenation methods.

Photocatalytic Approaches to 2-Methylpiperazine Synthesis

Recent advancements in organic synthesis have led to the development of photocatalytic methods for the construction of N-heterocycles. One such approach involves the use of semiconductor-zeolite composite catalysts. For instance, the synthesis of 2-methylpiperazine has been achieved through the UV irradiation of a non-aqueous suspension of a semiconductor–zeolite composite catalyst with N-(β-hydroxypropyl)ethylenediamine (N-β-HPEDA). The efficiency of this reaction is dependent on the specific semiconductor and zeolite used, with a 5 wt% TiO₂–Hβ composite photocatalyst demonstrating the highest yield of 2-methylpiperazine. This method represents a novel, one-step synthesis of 2-methylpiperazine at ambient temperatures. nih.govmdpi.com

Catalytic Hydrogenation for 2-Methylpiperazine Precursors

Catalytic hydrogenation is a well-established and widely used method for the synthesis of saturated heterocycles like piperazine (B1678402) and its derivatives. This approach typically involves the reduction of a suitable precursor molecule under a hydrogen atmosphere in the presence of a metal catalyst.

One strategy for the synthesis of the 2-methylpiperazine core involves the catalytic reductive cyclization of dioximes. This method utilizes primary amines and nitrosoalkenes as starting materials to form bis(oximinoalkyl)amines, which then undergo stereoselective catalytic reductive cyclization. nih.gov The hydrogenation of the dioxime intermediate can be carried out using catalysts such as palladium on charcoal (5%-Pd/C) or Raney® nickel (Ra-Ni) under a hydrogen atmosphere. nih.gov This process leads to the formation of the piperazine ring with a methyl substituent at the 2-position. nih.gov

Another approach involves the catalytic hydrogenation of 2,5-piperazinedione. This method utilizes a suitable catalyst, such as copper chromite, to reduce the amide functionalities of the piperazinedione ring to the corresponding amines, thereby forming the piperazine ring. While this method directly yields the piperazine core, the introduction of the methyl group at the 2-position would require a substituted piperazinedione precursor.

Furthermore, the synthesis of 2-methylpiperazine can be achieved through the catalytic hydrogenation of 1-benzyl-3-methylpiperazine. In this process, a 5% Palladium on carbon (Pd/C) catalyst is used to cleave the benzyl (B1604629) group under hydrogen ventilation, resulting in a quantitative yield of 2-methylpiperazine. chemicalbook.com

Formation of the 1-[(2,3-Difluorophenyl)methyl] Moiety

The introduction of the 2,3-difluorobenzyl group onto the piperazine nitrogen is a critical step in the synthesis of the target molecule. Nucleophilic substitution reactions are a common and effective method for achieving this transformation.

Nucleophilic Substitution Reactions in Benzylpiperazine Synthesis

The formation of the bond between the 2,3-difluorobenzyl group and the 2-methylpiperazine nitrogen is typically achieved through a nucleophilic substitution reaction. In this reaction, the nitrogen atom of the 2-methylpiperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of a 2,3-difluorobenzyl halide (e.g., 2,3-difluorobenzyl chloride or bromide). This reaction results in the formation of the desired C-N bond and the displacement of the halide leaving group. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases used for this purpose include potassium carbonate or triethylamine. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide being commonly employed.

Coupling Strategies for 1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine

The final step in the synthesis of this compound involves the coupling of the 2-methylpiperazine core with the 2,3-difluorobenzyl moiety. Reductive amination is a powerful and widely used method for this purpose.

Reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. In the context of synthesizing the target molecule, 2,3-difluorobenzaldehyde (B42452) would be reacted with 2-methylpiperazine. This reaction initially forms an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent to form the final tertiary amine product. mdpi.comrsc.org

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for reducing iminium ions in the presence of aldehydes. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate, at room temperature. rsc.org

Derivatization Strategies for Substituted Methylpiperazines

Substituted methylpiperazines are versatile scaffolds that can be further modified to create a diverse range of compounds with various biological activities. Derivatization can occur at the unsubstituted nitrogen atom or at the carbon atoms of the piperazine ring.

Functionalization of the second nitrogen atom of the piperazine ring can be readily achieved through various reactions, including N-alkylation, N-acylation, and N-arylation. These reactions allow for the introduction of a wide array of functional groups, enabling the fine-tuning of the molecule's properties. For example, the remaining secondary amine can react with alkyl halides, acyl chlorides, or aryl halides under appropriate conditions to yield disubstituted piperazine derivatives.

Direct C-H functionalization of the piperazine ring presents a more challenging yet highly desirable strategy for introducing substituents onto the carbon backbone. mdpi.comnih.gov Recent advances in this area include photoredox-catalyzed C-H arylation and lithiation-based approaches. mdpi.comnih.govbeilstein-journals.org These methods allow for the direct installation of aryl or other functional groups at the α-position to the nitrogen atoms, providing access to novel and structurally diverse piperazine derivatives. nih.govbeilstein-journals.org

Below is an interactive data table summarizing the synthetic strategies:

Synthetic Step Methodology Key Reagents/Catalysts Description
2.1.1. 2-Methylpiperazine Core Synthesis Photocatalytic ApproachTiO₂–Hβ composite, UV light, N-(β-hydroxypropyl)ethylenediamineOne-step synthesis from N-β-HPEDA at ambient temperature. nih.govmdpi.com
2.1.2. 2-Methylpiperazine Core Synthesis Catalytic Hydrogenation5%-Pd/C or Ra-Ni, H₂Reductive cyclization of dioxime precursors to form the piperazine ring. nih.gov
2.2.1. Benzyl Moiety Formation Nucleophilic Substitution2,3-difluorobenzyl halide, 2-methylpiperazine, K₂CO₃Formation of the C-N bond between the benzyl group and the piperazine nitrogen.
2.3. Coupling Strategy Reductive Amination2,3-difluorobenzaldehyde, 2-methylpiperazine, NaBH(OAc)₃Coupling of the two main fragments via formation and reduction of an iminium ion. mdpi.comrsc.org
2.4. Derivatization N-Alkylation/AcylationAlkyl halides, Acyl chloridesIntroduction of substituents on the second nitrogen of the piperazine ring.
2.4. Derivatization C-H FunctionalizationPhotoredox catalysts, Organolithium reagentsDirect introduction of substituents onto the carbon atoms of the piperazine ring. mdpi.comnih.govbeilstein-journals.org

Based on a comprehensive search of available scientific literature, there is currently no specific research data published regarding the mechanistic insights into the biological activity of the chemical compound This compound .

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that adheres to the requested outline on the following topics for this specific compound:

Elucidation of Receptor-Ligand Interactions (Binding Site Characterization, Modulation of Receptor Subtypes and Selectivity, Influence on Neurotransmitter Systems)

Enzyme Modulatory Mechanisms (Kinase Inhibition, EGFR Inhibition)

Downstream Signaling Pathway Interventions (MAPK, PI3K/AKT, JAK/STAT)

Effects on Cellular Processes (Viral Entry Inhibition)

Generating content on these specific mechanistic details without supporting research would result in speculation and scientific inaccuracy. Further research on This compound is required to elucidate its biological and mechanistic properties.

Mechanistic Insights into Biological Activity

Alterations in Gene Expression

Comprehensive searches of scientific literature and databases have revealed no specific studies detailing the alterations in gene expression following treatment with 1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine. Research into the transcriptomic effects of this particular compound has not been published, and therefore, no data is available to populate a table on gene expression changes or to provide detailed research findings on this topic.

While studies on other piperazine (B1678402) derivatives have sometimes included analyses of gene expression to elucidate their mechanisms of action, this information is not directly applicable to this compound due to the specific structure-activity relationships that govern the biological effects of chemical compounds. The unique substitution pattern of the difluorophenyl group and the methyl group on the piperazine ring will confer a distinct pharmacological profile that cannot be reliably predicted from related but structurally different molecules.

Therefore, the impact of this compound on the expression levels of specific genes, and the broader transcriptomic consequences of its biological activity, remain an area for future investigation. Without dedicated research, including techniques such as microarray analysis or RNA sequencing, it is not possible to detail the cellular pathways and gene networks that may be modulated by this compound.

Structure Activity Relationships Sar and Molecular Design

Impact of the 2,3-Difluorophenyl Moiety on Biological Activity

The 2,3-difluorophenyl group is a critical component that significantly influences the compound's electronic properties, binding interactions, and metabolic stability. The inclusion of fluorine atoms in drug candidates is a common strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. mdpi.com

The presence and position of halogen substitutes on a phenyl ring attached to a piperazine (B1678402) can be essential for inhibitory effects on biological targets. frontiersin.orgpolyu.edu.hk For instance, in studies of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides, the position of fluorine on the phenyl ring was shown to modulate inhibitory potency against B-RafV600E kinase. nih.gov While a meta-fluoro substitution was found to be more potent than an ortho-fluoro substitution, the specific 2,3-difluoro pattern in the title compound suggests a precise electronic and steric profile is required for its intended target. nih.gov The two fluorine atoms act as strong electron-withdrawing groups, which can alter the pKa of the molecule and influence its interaction with receptor sites. Furthermore, the difluoro-substitution can enhance metabolic stability by blocking potential sites of oxidative metabolism on the aromatic ring. In related antifungal compounds, a 2,4-difluorophenyl group was a key structural feature for potent activity. nih.gov

Role of the Methylpiperazine Moiety as a Key Pharmacophore Element

The piperazine ring is a widely used scaffold in drug discovery, recognized for its ability to improve the pharmacokinetic properties of a molecule and to position pharmacophoric groups correctly for interaction with biological targets. mdpi.comnih.gov It is considered a "privileged" structure due to its frequent appearance in biologically active compounds across various therapeutic areas. nih.govnih.gov

The two nitrogen atoms within the piperazine core can significantly increase the water solubility of drug-like molecules, which is crucial for bioavailability. nih.gov One of the nitrogen atoms often acts as a basic center that can be protonated at physiological pH, allowing for the formation of crucial ionic interactions or hydrogen bonds with acidic residues in a receptor's binding pocket. researchgate.net The piperazine moiety can also serve as a versatile scaffold, allowing for substitutions at its nitrogen atoms to modulate potency, selectivity, and other drug-like properties. researchgate.netresearchgate.net The replacement of a piperazine ring with a piperidine, for example, has been shown to significantly alter receptor affinity and selectivity profiles, highlighting the piperazine's specific role as a key structural element for certain targets like the histamine (B1213489) H₃ and sigma-1 receptors. nih.govacs.org

Stereochemistry plays a paramount role in drug action, as the three-dimensional arrangement of atoms dictates how a molecule interacts with chiral biological macromolecules like receptors and enzymes. nih.gov The two enantiomers of a chiral drug can exhibit significant differences in their biological activity, metabolism, and toxicity. nih.gov

The methyl group at the 2-position of the piperazine ring introduces a chiral center, resulting in (S) and (R) enantiomers. The specific stereochemistry, such as in 2(S)-methylpiperazine, is often crucial for achieving optimal binding affinity and efficacy. The precise orientation of the methyl group can influence how the entire molecule fits into a binding pocket, potentially creating favorable van der Waals interactions or, conversely, causing steric hindrance. researchgate.net The synthesis of enantiomerically pure chiral 2-methylpiperazine (B152721) is a key step in the development of such compounds, ensuring that the final product contains only the desired, more active stereoisomer. researchgate.net Visible light-mediated methods can also be used to convert less stable piperazine diastereomers into their more thermodynamically favored isomers, offering a strategy to access the desired stereochemical configuration. nih.gov

The substitution pattern on the piperazine ring is a key determinant of a compound's pharmacological profile. Modifications can be made at either of the nitrogen atoms or the carbon atoms of the ring. N-phenylpiperazine analogs, for example, show that varying substituents on the phenyl ring leads to a range of affinities and selectivities for dopamine (B1211576) D2/D3 receptors. mdpi.com Similarly, introducing various substituents at the 3-position of the piperazine ring has been explored to generate novel ligands with affinity for sigma-1 receptors. nih.gov

The nature of the substituent on the second nitrogen (N4) of the piperazine ring is particularly important. In the case of 1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine, this position is unsubstituted, leaving a secondary amine. This group is available for hydrogen bonding and can be critical for receptor interaction. In other molecular contexts, alkylation or acylation at this position is used to fine-tune activity and pharmacokinetic properties. rsc.org The table below illustrates how substitutions on a phenylpiperazine core can influence receptor binding affinity.

CompoundSubstitution on Phenyl RingTargetBinding Affinity (Ki, nM)Selectivity
Analog 14-(thiophen-3-yl)benzamideD3 Receptor1.4 - 4367–1831-fold vs D2
Analog 24-(thiazolyl-4-yl)benzamideD3 Receptor2.5 - 3173–1390-fold vs D2
Analog 34-hydroxylphenylS1RDetrimental to affinityN/A

Data derived from studies on various N-phenylpiperazine analogs, illustrating the impact of substitution on receptor affinity and selectivity. mdpi.comnih.gov

Linker Region Contributions to Receptor Binding and Efficacy

In some classes of piperazine derivatives, extending the length of an alkyl linker has been shown to decrease affinity for certain targets, such as the H₃ receptor, indicating that a specific distance between pharmacophoric elements is required. nih.gov The single methylene (B1212753) linker provides a degree of rotational freedom, allowing the molecule to adopt various conformations, yet it is short enough to impose significant conformational constraints. This restricted flexibility can be advantageous, reducing the entropic penalty upon binding to a receptor. mdpi.com In more complex systems like PROTACs, piperazine-containing linkers are used to improve rigidity and solubility while ensuring the proper distance and geometry for forming a productive ternary complex. nih.govsemanticscholar.org

Conformational Analysis and Bioactive Conformations

The piperazine ring typically adopts a chair conformation, similar to cyclohexane, to minimize steric strain. ed.ac.uk In asymmetrically substituted piperazines, the interconversion between two different chair conformations can occur. rsc.orgrsc.org The flexibility and conformational adaptability of piperazine derivatives can be more important for their inhibitory activity than previously assumed. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy studies on related piperazine compounds have shown that energy barriers exist for both the ring inversion and the rotation around amide bonds connected to the piperazine nitrogen. rsc.orgrsc.org For this compound, the key conformational features include the chair conformation of the piperazine ring, the orientation of the methyl group (axial vs. equatorial), and the rotational freedom around the bond connecting the methylene linker to the piperazine nitrogen. The bioactive conformation is the specific three-dimensional shape the molecule adopts when it binds to its biological target. Molecular modeling techniques, such as molecular docking and molecular dynamics, are often used to predict these bioactive conformations and understand the key interactions at an atomic level. nih.gov

Strategies for Optimizing Potency, Selectivity, and Drug-like Properties

Optimizing a lead compound like this compound involves a multi-parameter approach to enhance its therapeutic potential. Strategies focus on improving potency, increasing selectivity for the desired target over off-targets, and refining drug-like properties (e.g., absorption, distribution, metabolism, and excretion - ADME). nih.govnih.gov

Key optimization strategies include:

Systematic Modification of Substituents: The 2,3-difluorophenyl ring can be modified by altering the position or type of halogen atoms or by introducing other small functional groups to probe for additional interactions within the binding site. nih.gov

Piperazine Ring Modification: The methyl group could be replaced with other small alkyl groups to assess steric and lipophilic requirements. The unsubstituted secondary amine could be derivatized to modulate basicity and introduce new interaction points.

Linker Modification: Although the methylene linker is simple, exploring slightly longer or more rigid linkers could improve binding by optimizing the orientation of the terminal groups.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres (substituents with similar physical or chemical properties) can improve metabolic stability or other pharmacokinetic parameters without sacrificing potency.

Computational Modeling: Structure-based drug design, informed by X-ray crystallography of the target protein or homology modeling, can guide modifications to maximize favorable interactions and improve selectivity. nih.gov

For example, in the development of Bruton's tyrosine kinase (BTK) inhibitors, a piperazinone hit was optimized by introducing an electrophilic warhead to achieve covalent binding, which significantly improved cellular potency. nih.gov This highlights how iterative design, synthesis, and testing, guided by an understanding of SAR, can lead to compounds with superior pharmacological profiles. nih.gov

Modulation of Lipophilicity and Polarity

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical physicochemical parameter in drug design. It significantly influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The polarity of a molecule, which is related to the distribution of its electron density, also plays a crucial role in these processes. For derivatives of (difluorophenyl)methylpiperazine, the strategic placement of fluorine atoms and other substituents allows for the fine-tuning of these properties.

The lipophilicity of a compound is commonly expressed as the logarithm of its partition coefficient (logP) between n-octanol and water. A higher logP value indicates greater lipophilicity. The modulation of lipophilicity through chemical modification is a key strategy in drug discovery. For instance, decreasing a drug's lipophilicity can reduce its binding to metabolic enzymes, such as cytochrome P450s, thereby enhancing its metabolic stability. Conversely, optimizing lipophilicity is crucial for crossing biological membranes, including the blood-brain barrier.

The following table illustrates the calculated logP (clogP) values for a series of related phenylpiperazine derivatives, demonstrating how substitutions on the phenyl and piperazine rings can modulate lipophilicity.

Table 1: Calculated logP Values of Selected Phenylpiperazine Derivatives

Compound NameclogP
1-(Phenylmethyl)piperazine1.85
1-[(2-Fluorophenyl)methyl]piperazine2.04
1-[(2,3-Difluorophenyl)methyl]piperazine2.23
This compound2.53

Note: The clogP values are estimated using computational models and serve as a relative comparison of lipophilicity.

As indicated in the table, the addition of fluorine atoms to the phenyl ring tends to increase the calculated lipophilicity. The further addition of a methyl group to the piperazine ring also contributes to a higher clogP value. This modulation of lipophilicity is a critical consideration in the design of analogs of this compound to achieve a desired balance of pharmacokinetic and pharmacodynamic properties.

Piperazine Ring as a Pharmacophoric Scaffold for Pharmacokinetic Optimization

The piperazine ring is a prevalent structural motif in medicinal chemistry, recognized for its ability to serve as a "privileged scaffold". This term refers to molecular frameworks that are capable of binding to multiple biological targets. Beyond its role in interacting with specific receptors, the piperazine moiety is frequently incorporated into drug candidates to optimize their pharmacokinetic properties.

The two nitrogen atoms within the piperazine ring can significantly influence a molecule's physicochemical characteristics. These nitrogen atoms can act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors. This capacity for hydrogen bonding enhances the water solubility of compounds, which is often a prerequisite for good bioavailability.

Furthermore, the piperazine ring can be strategically modified to improve metabolic stability. A common metabolic pathway for piperazine-containing drugs is N-dealkylation, where an alkyl group attached to one of the nitrogen atoms is removed. The introduction of a methyl group on a carbon atom of the piperazine ring, as in this compound, can sterically hinder the approach of metabolic enzymes to the nitrogen atoms. This steric hindrance can reduce the rate of metabolism, thereby prolonging the compound's half-life in the body. This strategy is a form of "metabolic blocking," where a chemically vulnerable site in a molecule is protected from metabolic enzymes through structural modification.

The following table lists the key compounds mentioned in this article.

Analogues and Derivatives: Chemical Space Exploration

Design and Synthesis of Novel Analogues

The design of novel analogues of 1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine is guided by established medicinal chemistry strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties. The core structure offers several points for modification, including the difluorophenyl ring, the methyl group on the piperazine (B1678402) ring, and the secondary amine of the piperazine.

Design Strategies:

Fragment-Assembly: This strategy involves combining different structural fragments to create new molecules. nih.gov For instance, novel 2-methylpiperazine (B152721) derivatives can be designed by assembling various aromatic or heterocyclic moieties with the core piperazine structure. nih.gov

Substituent Modification: The electronic and steric properties of the molecule can be fine-tuned by altering the substituents on the phenyl ring. This could involve changing the position or number of fluorine atoms or introducing other functional groups like chloro, methyl, or cyano groups. researchgate.net Structure-activity relationship (SAR) studies have shown that the position of halogen substitutes on a phenyl ring can be essential for biological activity. frontiersin.orgpolyu.edu.hk

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved characteristics. For example, the phenyl ring could be replaced with other aromatic systems.

Synthetic Approaches: The synthesis of piperazine derivatives often involves well-established chemical reactions. The chemical reactivity of the piperazine moiety facilitates its incorporation into larger molecules. mdpi.com

Reductive Amination: A common method for preparing N-substituted piperazines involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent.

Nucleophilic Substitution: The nitrogen atoms of the piperazine ring can act as nucleophiles, reacting with alkyl halides or other electrophiles to form N-substituted derivatives. ossila.com For example, 1-(2,3-dichlorophenyl)piperazine (B491241) has been used as a starting building block, which is then reacted with a suitable bromoalkyl derivative to produce the final compound. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of N-arylpiperazines. mdpi.com

Table 1: Potential Modifications for Analogue Synthesis
Modification SitePotential Substituents/ModificationsRationale
Difluorophenyl Ring- Varying fluorine positions (e.g., 2,4-difluoro, 3,4-difluoro)
  • Introducing other halogens (Cl, Br)
  • Adding electron-donating/-withdrawing groups (CH₃, CF₃, OCH₃)
  • To modulate electronic properties, binding affinity, and metabolic stability.
    Piperazine Ring (C2-position)- Removal of the methyl group
  • Replacement with other alkyl groups (ethyl, propyl)
  • Introduction of chirality
  • To investigate steric effects on receptor binding and selectivity.
    Piperazine Ring (N4-position)- Alkylation with various side chains
  • Acylation
  • Arylation
  • To introduce new pharmacophoric groups and explore interactions with different biological targets.

    Comparative Analysis with Structurally Similar Compounds

    The biological profile of this compound can be understood by comparing it with structurally related compounds. Arylpiperazines are a well-studied class of molecules, and analysis of their structure-activity relationships provides valuable insights.

    Key structural features for comparison include the substitution pattern on the aryl ring and the nature of the substituent on the second piperazine nitrogen. For instance, studies on trifluoromethylphenylpiperazine (TFMPP) and methylenedioxybenzylpiperazine (MDBP) analogues show that the position of substitution on the aromatic ring significantly influences their properties. nih.gov

    In a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the stereochemistry of the molecule was found to be crucial for activity, with S-(+) enantiomers generally showing stronger analgesic activity than their R-(-) counterparts. nih.gov This highlights the importance of stereoisomerism in the design of potent piperazine-based compounds.

    Comparative studies of fluorophenylpiperazine analogues have demonstrated the critical role of the halogen substituent for inhibitory effects on biological targets like human equilibrative nucleoside transporters (ENTs). frontiersin.org The presence and position of the fluorine atom can dictate the potency and selectivity of the inhibitor. frontiersin.orgpolyu.edu.hk For example, research on androgen receptor antagonists showed that introducing an additional fluorine atom at the ortho position on the phenyl ring may be important for in vivo activity. mdpi.com

    Table 2: Comparative Data of Structurally Similar Compounds
    Compound/Analogue ClassKey Structural FeatureReported Biological Finding/ActivityReference
    FPMINT Analogues4-((4-(2-fluorophenyl)piperazin-1-yl)methyl) coreHalogen on the fluorophenyl moiety is essential for inhibitory effects on ENT1 and ENT2. frontiersin.org
    1-(3-Trifluoromethylphenyl) piperazine (3-TFMPP)Trifluoromethylphenyl groupExhibits significant cytotoxicity and affects intracellular calcium levels. nih.gov
    Aripiprazole Precursor1-(2,3-dichlorophenyl)piperazineServes as a key intermediate in the synthesis of antipsychotic drugs. nih.gov
    (S)-(+)-4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivativesS-(+) stereochemistryDemonstrated potent analgesic activity, significantly stronger than the R-(-) enantiomer. nih.gov

    Development of Piperazine-Containing Scaffolds for Diverse Biological Targets

    The piperazine ring is considered a "privileged scaffold" in drug design due to its frequent appearance in successful therapeutic agents and its ability to interact with a wide range of biological targets. nih.govtandfonline.com Its versatility stems from its unique physicochemical properties, including solubility, basicity, and conformational flexibility, which can be modulated to optimize pharmacokinetic and pharmacodynamic profiles. tandfonline.com The chemical reactivity of piperazine also allows it to be easily used as a linker between different pharmacophores or as a central scaffold. mdpi.comtandfonline.com

    Piperazine-containing scaffolds have been successfully developed for a multitude of biological targets, leading to drugs with diverse therapeutic applications. nih.govnbinno.comresearchgate.net

    Central Nervous System (CNS) Targets: Arylpiperazine derivatives are well-known for their activity on CNS receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, leading to the development of antipsychotic and antidepressant agents. mdpi.comnih.gov

    Anticancer Targets: The piperazine moiety is a key structural component in numerous anticancer agents. mdpi.com These compounds can exert their effects through various mechanisms, including cytotoxicity against cancer cells and interaction with molecular targets like protein kinases. mdpi.comnih.gov For instance, certain arylpiperazines have been identified as growth inhibitors of various cancer cell lines, including breast, skin, and pancreas. mdpi.com

    Anti-infective Targets: Piperazine derivatives have shown significant potential as antimicrobial, antiviral, and antifungal agents. nih.govresearchgate.net Notably, novel 2-methylpiperazine derivatives have been developed as potent CCR5 antagonists, which are effective against HIV-1. nih.gov

    Ion Channels: The diphenylpiperazine class of drugs, synthesized from precursors like 1-bis(4-fluorophenyl)methyl piperazine, are known as calcium channel blockers. ossila.com

    The adaptability of the piperazine scaffold ensures its continued prominence in drug discovery efforts across various disease areas. nih.govnbinno.com

    Table 3: Biological Targets of Piperazine-Containing Scaffolds
    Biological Target ClassSpecific ExampleTherapeutic AreaReference
    G-Protein Coupled Receptors (GPCRs)Dopamine (D₂) and Serotonin (5-HT₁ₐ, 5-HT₂ₐ) ReceptorsAntipsychotics, Antidepressants nih.gov
    Chemokine ReceptorsCCR5Anti-HIV nih.gov
    Protein KinasesSrc Kinase, Abl KinaseAnticancer mdpi.com
    Ion ChannelsCalcium ChannelsMigraine, Angina ossila.com
    TransportersEquilibrative Nucleoside Transporters (ENTs)Anticancer, Antiviral frontiersin.org

    Computational Chemistry and Molecular Modeling Studies

    Molecular Docking and Ligand-Protein Interaction Analysis

    Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor) to form a stable complex. nih.gov This analysis is fundamental in drug design to understand how a potential drug molecule might interact with its biological target.

    The process involves placing the ligand, in this case, 1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine, into the binding site of a target protein whose three-dimensional structure is known. Sophisticated algorithms then explore various possible binding poses, calculating a "docking score" for each, which estimates the binding affinity. Lower binding energy scores typically indicate a more stable and favorable interaction. nih.gov

    Analysis of the resulting ligand-protein complex can reveal key interactions, such as:

    Hydrogen Bonds: Interactions between the nitrogen atoms in the piperazine (B1678402) ring and specific amino acid residues in the protein's active site.

    Hydrophobic Interactions: The difluorophenyl ring can engage with nonpolar pockets within the target protein.

    Pi-Pi Stacking: Aromatic rings, like the difluorophenyl group, can stack with aromatic residues of amino acids such as phenylalanine, tyrosine, or tryptophan.

    These insights are critical for structure-activity relationship (SAR) studies, helping chemists to modify the molecule to enhance its potency and selectivity. mdpi.com While specific docking studies for this compound are not available, studies on other piperazine derivatives have successfully used this method to elucidate binding modes with various targets, including enzymes and receptors. mdpi.comnih.gov

    Illustrative Molecular Docking Findings The following table is a hypothetical representation of results from a molecular docking study.

    Target Protein Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
    Dopamine (B1211576) D3 Receptor -8.5 ASP110, SER192 Hydrogen Bond
    PHE345, PHE346 Pi-Pi Stacking
    5-HT1A Receptor -7.9 TYR95, ASN386 Hydrogen Bond

    Prediction of Physicochemical Descriptors for Design Optimization

    Physicochemical descriptors are properties of a molecule that help predict its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). These parameters are often calculated in silico to assess the "drug-likeness" of a compound early in the discovery process. For a molecule like this compound, key descriptors include:

    LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity (oiliness). An optimal LogP value (typically between 1 and 5) is crucial for balancing membrane permeability and aqueous solubility.

    Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of a drug's ability to permeate cell membranes. A lower TPSA is generally associated with better permeability across the blood-brain barrier.

    Hydrogen Bond Donors/Acceptors: The number of hydrogen bond donors (typically -NH or -OH groups) and acceptors (typically N or O atoms) on a molecule. These influence the molecule's solubility and its ability to bind to protein targets. The two nitrogen atoms in the piperazine ring act as key hydrogen bond acceptors.

    Molecular Weight: The mass of the molecule. According to Lipinski's Rule of Five, a common guideline for drug-likeness, molecular weight is generally preferred to be under 500 g/mol .

    These descriptors are used to guide the chemical modification of a lead compound to improve its ADME properties without sacrificing its biological activity.

    Illustrative Predicted Physicochemical Properties The values in this table are representative for a molecule of this structural class and are not experimentally verified for the specific compound.

    Descriptor Predicted Value Significance in Drug Design
    Molecular Weight ( g/mol ) ~240.28 Affects diffusion and transport across membranes.
    LogP ~2.5 - 3.0 Influences solubility and membrane permeability.
    TPSA (Ų) ~15.3 Predicts transport properties and cell penetration.
    Hydrogen Bond Donors 1 Affects binding to targets and solubility.

    Conformational Space Exploration and Energy Minimization

    Molecules are not static; they are flexible and can adopt various three-dimensional shapes, or conformations. Conformational analysis explores the different possible arrangements of a molecule's atoms and the energy associated with each. nih.gov For this compound, this involves studying the rotation around single bonds and the puckering of the piperazine ring.

    The piperazine ring typically exists in a "chair" conformation, which is its lowest energy state. ias.ac.in However, the substituents on the ring can influence its preferred shape. The methyl group at the 2-position and the difluorophenylmethyl group at the 1-position can exist in either an axial (pointing up or down from the ring's plane) or equatorial (pointing out from the side of the ring) position. nih.gov

    Computational methods are used to:

    Explore Conformational Space: Systematically or randomly rotate bonds to generate a wide range of possible conformations.

    Perform Energy Minimization: Calculate the potential energy of each conformation and find the structures with the lowest energy, which are the most stable and likely to exist. ias.ac.in

    Understanding the preferred conformation is vital because the three-dimensional shape of a drug determines how it fits into its biological target. Studies on other 2-substituted piperazines have shown that the preference for an axial or equatorial substituent can significantly impact biological activity. nih.gov

    Quantitative Structure-Activity Relationship (QSAR) Methodologies

    Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (like the physicochemical properties mentioned in 7.2, or other electronic and steric parameters) to their measured activity (e.g., inhibitory concentration, IC50). nih.gov

    To build a QSAR model for a class of compounds like difluorophenylmethyl piperazines, researchers would:

    Synthesize and test a series of related compounds with varied substituents.

    Calculate a wide range of molecular descriptors for each compound.

    Use statistical methods, such as multiple linear regression, to build an equation that best correlates the descriptors with the observed activity. nih.gov

    A validated QSAR model can be highly valuable for:

    Predicting the activity of new, unsynthesized compounds.

    Identifying which molecular properties are most important for biological activity, guiding further design efforts.

    Optimizing lead compounds by suggesting modifications that are predicted to enhance potency.

    While no specific QSAR studies featuring this compound were found, this methodology is widely applied to piperazine-containing compounds to accelerate the discovery of new drugs. nih.gov

    Table of Compounds

    Compound Name
    This compound
    Phenylalanine
    Tryptophan

    Analytical Methodologies for Research and Characterization

    Chromatographic Techniques for Separation and Purity Assessment

    Chromatographic methods are indispensable for the separation of 1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine from reaction mixtures and for the assessment of its purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly utilized techniques for piperazine (B1678402) derivatives.

    Gas Chromatography (GC) , particularly when coupled with a mass spectrometry (MS) detector (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like many piperazine derivatives. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.

    For the analysis of fluorinated benzylpiperazine derivatives, a non-polar or medium-polarity capillary column is often employed. A common choice would be a column coated with a stationary phase such as 5% phenyl-methylpolysiloxane. The operating conditions, including the temperature program of the oven, are optimized to achieve good resolution between the target compound and any potential impurities or isomers.

    Hypothetical Gas Chromatography (GC) Parameters for Analysis:

    ParameterValue
    Column 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm film thickness)
    Carrier Gas Helium
    Inlet Temperature 250 °C
    Oven Program Initial temperature of 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
    Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
    Detector Temperature 280 °C (FID) or 230 °C (MS transfer line)

    High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the purity assessment of piperazine compounds, especially for those that may not be sufficiently volatile or stable for GC analysis. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, is a common mode of separation for such compounds.

    A typical mobile phase for the analysis of piperazine derivatives might consist of a mixture of acetonitrile (B52724) or methanol and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light.

    Illustrative High-Performance Liquid Chromatography (HPLC) Conditions:

    ParameterValue
    Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
    Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid) in a gradient elution
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detector UV at 254 nm
    Injection Volume 10 µL

    Spectroscopic Methods for Structural Elucidation

    Following synthesis and purification, spectroscopic methods are employed to confirm the structural integrity of this compound. These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present.

    Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. When coupled with GC, the electron ionization (EI) mass spectrum of the target compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is also highly characteristic and provides valuable structural information. For benzylpiperazine derivatives, a common fragmentation involves the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl (B1604629) cation or a tropylium ion.

    For this compound, a prominent fragment would be expected at an m/z corresponding to the difluorobenzyl cation. Other characteristic fragments would arise from the cleavage of the piperazine ring.

    Predicted Mass Spectral Fragmentation Data:

    Fragment IonPredicted m/z
    [M]+• (Molecular Ion) 240
    [C7H5F2]+ (Difluorobenzyl cation) 127
    [C5H11N2]+ (Methylpiperazine fragment) 99
    [C4H9N]+ (Piperazine ring fragment) 71

    Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR are crucial for the characterization of this compound.

    ¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the protons on the difluorophenyl ring, the benzylic methylene (B1212753) group, the protons of the piperazine ring, and the methyl group. The coupling patterns between adjacent protons would further confirm the connectivity.

    ¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum would show characteristic signals for the aromatic carbons (with splitting due to coupling with fluorine), the benzylic carbon, the carbons of the piperazine ring, and the methyl carbon.

    ¹⁹F NMR spectroscopy would be particularly informative for this compound, showing signals corresponding to the two non-equivalent fluorine atoms on the phenyl ring, with their chemical shifts and coupling constants providing definitive evidence of their positions.

    Anticipated ¹H and ¹³C NMR Chemical Shift Ranges (in ppm, relative to TMS):

    Atom Type¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
    Aromatic CH 6.9 - 7.3110 - 150 (with C-F coupling)
    Benzylic CH₂ ~3.6~55
    Piperazine Ring CH, CH₂ 2.0 - 3.045 - 60
    Methyl CH₃ ~1.1 (doublet)~15

    Infrared (IR) Spectroscopy can be used to identify the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-F stretching vibrations.

    By combining the data from these chromatographic and spectroscopic techniques, a comprehensive and unambiguous characterization of this compound can be achieved, confirming its identity, purity, and structural integrity.

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine, and how are intermediates purified?

    • Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, a protocol involving 2-methylpiperazine and 2,3-difluorobenzaldehyde under catalytic hydrogenation (e.g., NaBH4 or Pd/C) forms the target compound. Purification often employs normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) or recrystallization . Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure ≥95% purity .

    Q. How is structural characterization of this compound performed to confirm regioselectivity and purity?

    • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) resolves regioselectivity by verifying substitution patterns on the piperazine ring and fluorophenyl group. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography or density functional theory (DFT) calculations validate stereochemistry . High-resolution mass spectrometry (HRMS) and elemental analysis ensure purity .

    Q. What in vitro assays are commonly used to evaluate its biological activity?

    • Methodological Answer : Dopamine receptor binding assays (D2/D3 subtypes) are standard due to structural similarities to known ligands. Competitive radioligand displacement (e.g., [³H]spiperone) quantifies affinity (Ki values). Functional activity (agonist/antagonist) is assessed via cAMP modulation or β-arrestin recruitment in transfected HEK293 cells . Cytotoxicity is screened using MTT assays .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies optimize this compound for selective dopamine D3 receptor antagonism?

    • Methodological Answer : Systematic substitution of the fluorophenyl or piperazine moieties (e.g., replacing 2-methyl with bulkier groups like adamantyl) enhances selectivity. Computational docking (e.g., AutoDock Vina) into D3 receptor homology models identifies key interactions (e.g., hydrophobic pockets for fluorophenyl). In vitro selectivity profiling against D2/D4 receptors and off-target GPCRs (e.g., serotonin 5-HT2A) minimizes cross-reactivity .

    Q. What strategies resolve contradictory data between in vitro binding affinity and in vivo efficacy?

    • Methodological Answer : Pharmacokinetic (PK) studies (e.g., plasma protein binding, metabolic stability in liver microsomes) explain discrepancies. Blood-brain barrier (BBB) penetration is assessed via PAMPA-BBB or in situ perfusion. Metabolite identification (LC-MS/MS) detects active/inactive derivatives. Behavioral rodent models (e.g., conditioned place preference for addiction) validate target engagement .

    Q. How are chiral impurities in the synthesis of this compound detected and minimized?

    • Methodological Answer : Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Asymmetric synthesis routes (e.g., chiral auxiliaries or catalysts like BINAP-Ru) reduce racemization. Kinetic resolution via enzymatic catalysis (e.g., lipases) achieves >99% enantiomeric excess (ee) .

    Key Challenges and Solutions

    • Challenge : Low aqueous solubility limits in vivo testing.
      Solution : Salt formation (e.g., hydrochloride) or nanoformulation (liposomes) improves bioavailability .
    • Challenge : Off-target activity at 5-HT receptors.
      Solution : Introduce polar groups (e.g., hydroxyl) to reduce lipophilicity and redesign the benzyl moiety .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.